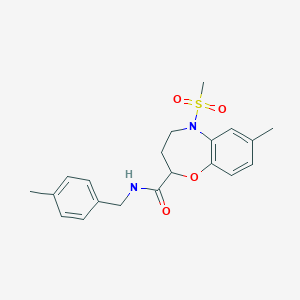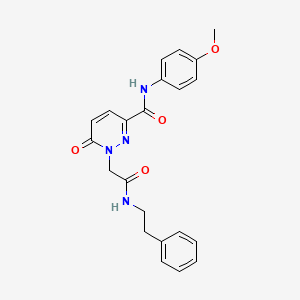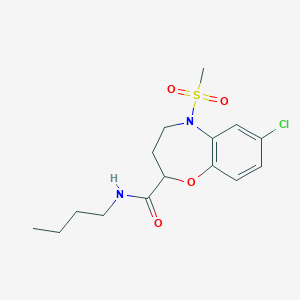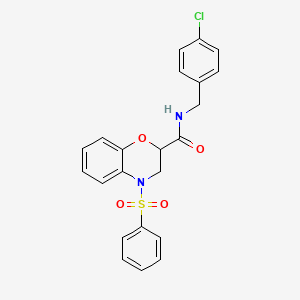![molecular formula C24H26FN5O2 B11231642 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11231642.png)
4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of piperazine, indazole, and pyrrolidinone moieties
Preparation Methods
The synthesis of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2,4-dimethylphenyl group.
Coupling with Indazole: The functionalized piperazine is then coupled with a 4-fluoroindazole derivative.
Formation of Pyrrolidinone: The final step involves the formation of the pyrrolidinone ring, which is achieved through cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE include:
1,4-Dimethylpiperazine: A simpler piperazine derivative with different functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Properties
Molecular Formula |
C24H26FN5O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H26FN5O2/c1-15-6-7-20(16(2)12-15)28-8-10-29(11-9-28)24(32)17-13-21(31)30(14-17)23-22-18(25)4-3-5-19(22)26-27-23/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,26,27) |
InChI Key |
SZGQJVJYJXWXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B11231559.png)
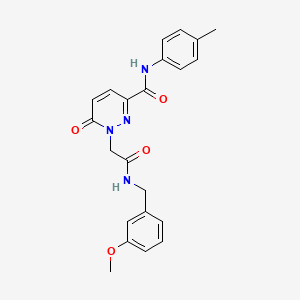
![methyl 2-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11231568.png)

![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231578.png)
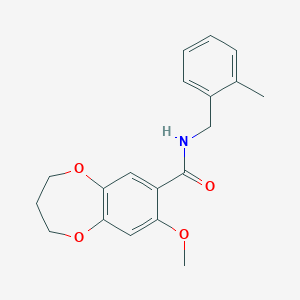
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231585.png)
![6,7-dimethyl-N-(4-phenoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231587.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11231598.png)

